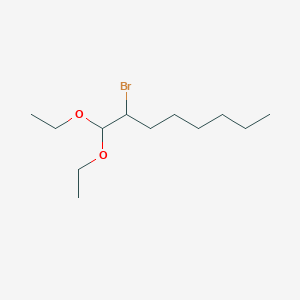

2-Bromo-1,1-diethoxyoctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33861-21-1 |

|---|---|

Molecular Formula |

C12H25BrO2 |

Molecular Weight |

281.23 g/mol |

IUPAC Name |

2-bromo-1,1-diethoxyoctane |

InChI |

InChI=1S/C12H25BrO2/c1-4-7-8-9-10-11(13)12(14-5-2)15-6-3/h11-12H,4-10H2,1-3H3 |

InChI Key |

HBVVPDCAFSTEGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(OCC)OCC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-1,1-diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,1-diethoxyethane (also known as bromoacetaldehyde diethyl acetal), a key building block in organic synthesis, particularly in the pharmaceutical industry. This document details its synthesis, physical and chemical properties, and spectroscopic data, supported by detailed experimental protocols and comparative data analysis.

Physicochemical Properties

2-Bromo-1,1-diethoxyethane is a colorless to light yellow liquid.[1] It is a versatile reagent used in the synthesis of various pharmaceutical compounds, including antibiotics like erythromycin and cephalosporins.[1] The compound is stable under normal conditions but may darken over time.[1] It is immiscible with water but soluble in organic solvents such as chloroform and methanol.[1]

Table 1: Physical and Chemical Properties of 2-Bromo-1,1-diethoxyethane

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃BrO₂ | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 167-170 °C (at atmospheric pressure) | [1] |

| 66-67 °C (at 18 mmHg) | [1][2] | |

| Density | 1.31 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.439 | [1] |

| Flash Point | 125 °F (51.7 °C) | [1] |

| Solubility | Insoluble in water; Soluble in chloroform and methanol | [1] |

| Stability | The pure acetal is unstable and darkens over time. The crude product is more stable. | [1] |

| Storage | Recommended storage at 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of 2-Bromo-1,1-diethoxyethane.

Table 2: Spectroscopic Data for 2-Bromo-1,1-diethoxyethane

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| IR Spectroscopy | Data not explicitly found in search results. |

| Mass Spectrometry (EI-MS) | m/z (%): 198 (M+2, 2), 196 (M+, 2), 153 (73), 151 (71), 125 (87), 123 (87), 103 (99), 95 (24), 93 (28), 75 (82), 47 (100), 43 (73) |

Synthesis of 2-Bromo-1,1-diethoxyethane

Several synthetic routes to 2-Bromo-1,1-diethoxyethane have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Table 3: Comparison of Synthesis Methods for 2-Bromo-1,1-diethoxyethane

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| Diethyl acetal | Bromine, Calcium carbonate | 5-10°C, followed by standing for 24 hours | 31-42% | Not specified | [1] |

| 1,2-Dibromoethyl ethyl ether | Potassium hydroxide, Ethanol | 0°C, followed by boiling | 83% | Not specified | |

| Paraldehyde | Bromine, Copper catalyst, Sulfuric acid, Ethanol, Inorganic dehydrating agent | -5 to 0°C for bromination, then 35-40°C for acetalization | 77-80% | >98.0% | [3] |

Synthesis Workflow Diagrams

The following diagrams illustrate the key steps in the synthesis of 2-Bromo-1,1-diethoxyethane from different starting materials.

Caption: Synthesis of 2-Bromo-1,1-diethoxyethane from Diethyl Acetal.

Caption: Synthesis of 2-Bromo-1,1-diethoxyethane from Paraldehyde.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of 2-Bromo-1,1-diethoxyethane.

Method 1: From Diethyl Acetal[1]

-

Reaction Setup: A flask is charged with 118.0 g (1.0 mole) of diethyl acetal and 55 g (0.55 mole) of calcium carbonate.

-

Bromination: 55 mL (1.0 mole) of bromine is added dropwise to the stirred mixture over a period of 30-45 minutes. The reaction temperature is maintained between 5-10°C using an ice bath.

-

Reaction Time: The reaction mixture is allowed to stand for 24 hours.

-

Work-up: Steam is introduced to dissolve the inorganic salts. The oily layer is separated.

-

Purification: The crude product is dried over potassium carbonate and then distilled. The fraction boiling at 167-170°C is collected. For further purification, the product can be shaken with potassium carbonate and distilled under reduced pressure (boiling point 48-49°C at 3 mm Hg).

Method 2: From 1,2-Dibromoethyl Ethyl Ether

-

Reaction Setup: A solution of 101 g of potassium hydroxide in 500 mL of absolute ethanol is prepared and cooled to 0°C.

-

Addition: A solution of 231.9 g of 1,2-dibromoethyl ethyl ether in 200 mL of absolute ethanol is added dropwise to the stirred potassium hydroxide solution at 0°C.

-

Reaction: The mixture is then boiled in a water bath for 5 minutes.

-

Work-up: The reaction mixture is poured onto ice, and the organic layer of bromoacetaldehyde diethyl acetal is separated.

-

Extraction and Drying: The aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous potassium carbonate.

-

Purification: The ether and ethanol are removed by distillation. The residue is then fractionated under vacuum to yield the final product (boiling point 63°C at 14 mm).

Method 3: From Paraldehyde[3]

-

Catalytic Bromination: Paraldehyde, a copper catalyst, concentrated sulfuric acid, and absolute ethanol are stirred and dissolved in a reactor. The mixture is cooled to between -5 and 0°C in a salt bath. Elemental bromine is then slowly added dropwise over 1-1.5 hours while maintaining the temperature.

-

Acetalization: An inorganic dehydrating agent is added to the resulting ethanol solution of bromoacetaldehyde. The mixture is heated to 35-40°C and held for 5-6 hours.

-

Work-up: Ice water is added, and the mixture is stirred for 15-20 minutes. Sodium carbonate is then added to neutralize the solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with dichloroethane. The combined organic phases are distilled under reduced pressure to first recover the solvent, followed by fractionation to collect the high-purity 2-Bromo-1,1-diethoxyethane at 65-68°C.

Safety and Handling

2-Bromo-1,1-diethoxyethane is a flammable liquid and should be handled with appropriate safety precautions. It is irritating to the eyes and skin.[2] Keep away from sources of ignition and use in a well-ventilated area.[2]

This guide provides a solid foundation for understanding the synthesis and properties of 2-Bromo-1,1-diethoxyethane. For further details, consulting the primary literature is recommended.

References

Characterization of Bromoacetaldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane), a versatile bifunctional reagent used in the synthesis of various pharmaceuticals and heterocyclic compounds. This document compiles its physical and spectral properties, detailed experimental protocols for its synthesis, and a representative reaction scheme.

Physicochemical Properties

Bromoacetaldehyde diethyl acetal is a colorless to pale yellow liquid.[1] It is soluble in ethanol and ether but immiscible with water.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃BrO₂ | [2] |

| Molecular Weight | 197.07 g/mol | [2] |

| Boiling Point | 66-67 °C at 18 mmHg | [2] |

| Density | 1.31 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.439 | [2] |

| Flash Point | 65 °C (149 °F) - closed cup | [3] |

| CAS Number | 2032-35-1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of bromoacetaldehyde diethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of bromoacetaldehyde diethyl acetal exhibits characteristic signals for the ethyl and the bromoacetal protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.62 (t, J=5.6 Hz) | Triplet | 1H | CH(OEt)₂ |

| 3.66 - 3.52 (m) | Multiplet | 4H | OCH₂CH₃ |

| 3.32 (d, J=5.6 Hz) | Doublet | 2H | BrCH₂ |

| 1.17 (t, J=7.1 Hz) | Triplet | 6H | OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 100.5 | CH(OEt)₂ |

| 62.5 | OCH₂CH₃ |

| 34.5 | BrCH₂ |

| 15.1 | OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of bromoacetaldehyde diethyl acetal is characterized by the presence of strong C-O and C-H stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2870 | Strong | C-H stretch (alkyl) |

| 1445, 1375 | Medium | C-H bend (alkyl) |

| 1125, 1060 | Strong | C-O stretch (acetal) |

| 680 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of bromoacetaldehyde diethyl acetal results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

| m/z | Relative Intensity (%) | Assignment |

| 151/153 | High | [M - OCH₂CH₃]⁺ |

| 123/125 | High | [M - CH₂OCH₂CH₃]⁺ |

| 103 | High | [CH(OCH₂CH₃)₂]⁺ |

| 75 | High | [CH(OCH₂CH₃)]⁺ |

| 47 | Base Peak | [CH₂OCH₃]⁺ |

Experimental Protocols

Several methods for the synthesis of bromoacetaldehyde diethyl acetal have been reported. Below are two common procedures.

Synthesis from Paraldehyde

This method involves the bromination of paraldehyde followed by acetalization.

Materials:

-

Paraldehyde

-

Absolute Ethanol

-

Bromine

-

Copper catalyst (e.g., CuBr₂)

-

Concentrated Sulfuric Acid

-

Inorganic dehydrating agent (e.g., anhydrous sodium sulfate)

-

Sodium Carbonate

-

Dichloromethane

Procedure:

-

Dissolve paraldehyde, a catalytic amount of copper bromide, and a small amount of concentrated sulfuric acid in absolute ethanol.

-

Cool the mixture to below 0 °C using an ice-salt bath.

-

Slowly add bromine dropwise while maintaining the temperature below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Add an inorganic dehydrating agent and warm the mixture to 35-40 °C for 5-6 hours.

-

Cool the mixture and add ice water.

-

Neutralize the reaction mixture with a saturated sodium carbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain bromoacetaldehyde diethyl acetal.

Synthesis from Vinyl Acetate

This procedure involves the reaction of vinyl acetate with bromine in the presence of ethanol.

Materials:

-

Vinyl Acetate

-

Absolute Ethanol

-

Bromine

-

Sodium Carbonate Solution (10%)

-

Anhydrous Calcium Chloride

Procedure:

-

Dissolve vinyl acetate in absolute ethanol and cool the solution to approximately -10 °C.

-

Slowly bubble bromine vapor through the stirred solution while maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stand overnight.

-

Pour the mixture into ice water and separate the lower organic layer.

-

Wash the organic layer with cold water and then with a cold 10% sodium carbonate solution.

-

Dry the product over anhydrous calcium chloride.

-

Purify by vacuum distillation.

Reaction Scheme and Workflow

Bromoacetaldehyde diethyl acetal is a valuable precursor for the synthesis of various heterocyclic compounds. A representative example is the synthesis of substituted furans. The acetal acts as a masked aldehyde, which can be deprotected under acidic conditions to react with a suitable nucleophile.

The following diagram illustrates a general workflow for the synthesis of a furan derivative using bromoacetaldehyde diethyl acetal.

Caption: General workflow for the synthesis of a substituted furan.

In this reaction, the 1,3-dicarbonyl compound is first deprotonated by a base. The resulting enolate then undergoes nucleophilic substitution with bromoacetaldehyde diethyl acetal to form an alkylated intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the substituted furan. This pathway highlights the utility of bromoacetaldehyde diethyl acetal as a bifunctional building block.

References

A Comprehensive Technical Guide to 2-Bromo-1,1-diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1,1-diethoxyethane, a key building block in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical identity, physical properties, and a detailed experimental protocol for its preparation.

Chemical Identity and Synonyms

CAS Number: 2032-35-1[1][2][3][4][5][6][7]

2-Bromo-1,1-diethoxyethane is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Synonym | Reference |

| Bromoacetaldehyde diethyl acetal | [1][8][9][10] |

| Bromacetal | [1][10] |

| 1-Bromo-2,2-diethoxyethane | [1][10] |

| 2-Bromoacetaldehyde diethyl acetal | [1] |

| 1,1-Diethoxy-2-bromoethane | [1][2][10] |

| Diethyl bromoacetal | [1][10] |

| 2,2-Diethoxyethyl bromide | [5][10] |

| NSC 8036 | [1][10] |

| BADEA | [1] |

| Ethane, 2-bromo-1,1-diethoxy- | [10] |

| Acetaldehyde, bromo-, diethyl acetal | [10] |

Physicochemical Properties

A summary of the key quantitative data for 2-Bromo-1,1-diethoxyethane is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C6H13BrO2 | [1][2][3] |

| Molecular Weight | 197.07 g/mol | [1][3][8] |

| Appearance | Clear, colorless oil/liquid | [1][3] |

| Boiling Point | 66-67 °C at 18 mmHg | [1][6][8][9] |

| 167-170 °C (crude) | [1] | |

| Density | 1.31 g/mL at 25 °C | [1][6][8][9] |

| 1.296 g/cm³ at 19 °C | [2] | |

| Refractive Index | n20/D 1.439 | [1][8][9] |

| 1.44 | [3] | |

| Flash Point | 125 °F (51.7 °C) | [1][9] |

| 149.0 °F (65 °C) - closed cup | [8] | |

| Solubility | Immiscible in water. Soluble in chloroform, methanol, ethanol, and ether. | [1][9] |

| Storage Temperature | 2-8°C | [1][8] |

| Stability | Moisture and light sensitive. The pure acetal is unstable and can discolor over time. | [1][3] |

Experimental Protocols

Synthesis of 2-Bromo-1,1-diethoxyethane

A common method for the preparation of 2-bromo-1,1-diethoxyethane involves the bromination of diethyl acetal.[1]

Materials:

-

Diethyl acetal (1.0 mole, 118.0 g)

-

Calcium carbonate (0.55 mole, 55 g)

-

Bromine (1.0 mole, 55 mL)

-

Potassium carbonate

-

Steam

Procedure:

-

To a flask, add 118.0 g (1.0 mole) of diethyl acetal and 55 g (0.55 mole) of calcium carbonate.

-

Cool the flask to 5-10°C.

-

Slowly add 55 mL (1.0 mole) of bromine dropwise over a period of 30-45 minutes, maintaining the reaction temperature between 5-10°C.

-

Allow the reaction mixture to stand for 24 hours.

-

Introduce steam to the mixture to dissolve the salts.

-

Separate the oily layer.

-

Dry the separated oil over potassium carbonate.

-

Distill the dried oil to obtain the crude product, which boils at 167-170°C. The yield is typically between 31-42% (61-83 g).

-

For further purification, shake the crude product with potassium carbonate and distill under reduced pressure. The pure product has a boiling point of 48-49°C at 3 mmHg.[1]

Another reported synthetic route involves the catalytic bromination of acetaldehyde followed by a condensation reaction with absolute ethanol.[11]

Logical Relationships in Synthesis

The synthesis of 2-Bromo-1,1-diethoxyethane from diethyl acetal can be visualized as a direct bromination reaction.

Applications in Synthesis

2-Bromo-1,1-diethoxyethane is a versatile synthetic intermediate. It serves as a building block for the synthesis of various pharmaceutical compounds, including antibiotics like erythromycin and cephalosporins.[1] It is also utilized in the preparation of other α-heterosubstituted acetaldehyde acetals.[1] Furthermore, it has been used in the synthesis of monomer 2-(2,2-dimethoxy)ethoxyethyl vinyl ether.[8] Its reaction with anhydrous trimethylamine can form glycine betaine aldehyde.[8]

References

- 1. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]

- 2. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. Ethane, 2-bromo-1,1-diethoxy- [webbook.nist.gov]

- 5. 2-bromo-1,1-diethoxyethane | 2032-35-1 | Buy Now [molport.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Bromoacetaldehyde diethyl acetal 97% | 2032-35-1 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Ethane, 2-bromo-1,1-diethoxy- | C6H13BrO2 | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents [patents.google.com]

In-Depth Spectroscopic Guide to 2-Bromo-1,1-diethoxyethane for Researchers and Drug Development Professionals

An extensive examination of the nuclear magnetic resonance (NMR) characteristics of 2-Bromo-1,1-diethoxyethane, a key building block in pharmaceutical synthesis. This guide provides a detailed analysis of its ¹H and ¹³C NMR spectra, standardized experimental protocols, and visual representations of its molecular structure and analytical workflow.

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a versatile reagent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This technical guide offers a comprehensive overview of the NMR spectroscopic data for 2-Bromo-1,1-diethoxyethane, tailored for scientists and professionals in research and drug development.

Spectroscopic Data

The structural elucidation of 2-Bromo-1,1-diethoxyethane is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from various spectroscopic databases and is presented in a clear, tabular format for ease of reference and comparison.

¹H NMR Spectral Data

The proton NMR spectrum of 2-Bromo-1,1-diethoxyethane is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -CH(OCH₂CH₃)₂ | 4.67 | Triplet (t) | 1H | 5.5 |

| -CH₂Br | 3.37 | Doublet (d) | 2H | 5.5 |

| -OCH₂CH₃ | 3.59 - 3.70 | Multiplet (m) | 4H | 7.1 |

| -OCH₂CH₃ | 1.24 | Triplet (t) | 6H | 7.1 |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2-Bromo-1,1-diethoxyethane displays four signals, each corresponding to a unique carbon environment within the molecule. The chemical shifts are reported in ppm relative to TMS.

| Assignment | Chemical Shift (δ) in ppm |

| -C H(OCH₂CH₃)₂ | 100.8 |

| -OC H₂CH₃ | 62.5 |

| -C H₂Br | 36.1 |

| -OCH₂C H₃ | 15.1 |

Experimental Protocols

The following section details the standardized methodologies for the acquisition of high-quality NMR spectra of 2-Bromo-1,1-diethoxyethane.

Sample Preparation

-

Sample Purity: Ensure the 2-Bromo-1,1-diethoxyethane sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound.

-

Concentration: Prepare a solution by dissolving approximately 10-30 mg of 2-Bromo-1,1-diethoxyethane in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: The prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Visualization

Visual diagrams are essential for understanding the structural relationships and analytical processes. The following diagrams were generated using the DOT language.

"physical and chemical properties of 2-Bromo-1,1-diethoxyethane"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a key organic intermediate with significant applications in pharmaceutical synthesis. Its unique chemical structure, featuring a reactive bromine atom and a protected aldehyde group in the form of a diethyl acetal, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-1,1-diethoxyethane, along with detailed experimental protocols for its synthesis and its pivotal role in the development of therapeutic agents.

Physical and Chemical Properties

2-Bromo-1,1-diethoxyethane is a colorless to light yellow liquid.[1] It is characterized by the following properties:

Table 1: Physical Properties of 2-Bromo-1,1-diethoxyethane

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃BrO₂ | [2] |

| Molecular Weight | 197.07 g/mol | [2] |

| Boiling Point | 66-67 °C at 18 mmHg | [1][3] |

| 135-139 °C at 95 mmHg | [1] | |

| Melting Point | -70 °C | |

| Density | 1.31 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.439 | [1] |

| Flash Point | 65 °C (149 °F) - closed cup | [1] |

| Solubility | Insoluble in water.[4] Soluble in organic solvents such as ethanol, diethyl ether, and toluene. |

Table 2: Chemical and Safety Information

| Property | Value | Reference(s) |

| CAS Number | 2032-35-1 | [2] |

| EC Number | 217-989-1 | [2] |

| InChI | 1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | [1] |

| SMILES | CCOC(CBr)OCC | [1] |

| Stability | Stable under normal temperatures and pressures. | [4] |

| Incompatibilities | Strong oxidizing agents, acids, moisture. | [4] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide. | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons of the ethoxy groups (triplet), the methylene protons of the ethoxy groups (quartet), the methine proton of the acetal group (triplet), and the methylene protons adjacent to the bromine atom (doublet).

-

¹³C NMR: The spectrum should display distinct signals for the methyl and methylene carbons of the ethoxy groups, the methine carbon of the acetal, and the methylene carbon bonded to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-1,1-diethoxyethane would be characterized by the absence of a strong carbonyl (C=O) absorption band, confirming the protection of the aldehyde group. Key expected absorption bands include:

-

C-H stretching: around 2850-3000 cm⁻¹ for the alkyl groups.

-

C-O stretching: strong bands in the 1050-1150 cm⁻¹ region, characteristic of the acetal group.

-

C-Br stretching: in the fingerprint region, typically below 680 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides valuable information about the molecule's fragmentation pattern. The presence of bromine is readily identifiable by the characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.[5] Key fragments observed in the mass spectrum of 2-Bromo-1,1-diethoxyethane include m/z values of 125, 123, and 103, with the peak at m/z 103 often being the base peak.[6]

Experimental Protocols

Synthesis of 2-Bromo-1,1-diethoxyethane from Vinyl Acetate

This protocol is adapted from a literature procedure and provides a reliable method for the laboratory-scale synthesis of the target compound.[7]

Materials:

-

Vinyl acetate

-

Absolute ethanol

-

Bromine

-

Ice

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

A solution of vinyl acetate in absolute ethanol is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.

-

The solution is cooled to approximately -10 °C using an ice-salt bath.

-

Bromine is introduced into the flask via a rapid current of air over a period of 8-10 hours while maintaining the low temperature and stirring.

-

After the addition is complete, stirring is stopped, and the reaction mixture is allowed to warm to room temperature overnight.

-

The mixture is then poured into ice water, and the lower organic layer containing the product and ethyl acetate is separated.

-

The organic layer is washed sequentially with cold water and a cold 10% sodium carbonate solution.

-

The washed organic layer is dried over anhydrous calcium chloride.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 2-Bromo-1,1-diethoxyethane (boiling point 62–63°/15 mm).[7]

Caption: Synthetic workflow for 2-Bromo-1,1-diethoxyethane.

Applications in Drug Development

2-Bromo-1,1-diethoxyethane serves as a crucial intermediate in the synthesis of various pharmaceuticals. A prominent example is its use in the production of the macrolide antibiotic dirithromycin .[8][9]

Role in the Synthesis of Dirithromycin

Dirithromycin is a derivative of erythromycin, synthesized through the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde.[4] While not a direct reactant, 2-Bromo-1,1-diethoxyethane is a precursor to the aldehyde component. The bromoacetal can be converted to the required aldehyde through a series of chemical transformations. This synthetic strategy highlights the importance of 2-Bromo-1,1-diethoxyethane as a stable, protected form of a reactive aldehyde, allowing for controlled and efficient synthesis of complex drug molecules.

Caption: Role of 2-Bromo-1,1-diethoxyethane in Dirithromycin synthesis.

Conclusion

2-Bromo-1,1-diethoxyethane is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex pharmaceuticals, such as the antibiotic dirithromycin, underscores its importance in the field of drug development. The experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory and beyond.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. studylib.net [studylib.net]

- 4. Ethane, 2-bromo-1,1-diethoxy- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethane, 2-bromo-1,1-diethoxy- | C6H13BrO2 | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-1,1-dimethoxyethane | C4H9BrO2 | CID 81672 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-1,1-diethoxyethane

This guide provides an in-depth overview of the molecular structure and properties of 2-Bromo-1,1-diethoxyethane, a valuable compound for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a halogenated acetal. The presence of the bromine atom and the diethoxy group confers specific reactivity to the molecule, making it a useful intermediate in various organic syntheses.

| Property | Value |

| Molecular Formula | C₆H₁₃BrO₂[1][2] |

| Molecular Weight | 197.07 g/mol [1][3][4] |

| CAS Number | 2032-35-1[1][2] |

| SMILES | CCOC(CBr)OCC[1] |

| InChIKey | LILXDMFJXYAKMK-UHFFFAOYSA-N[5][6] |

| Density | 1.296 - 1.31 g/mL[2][7] |

| Boiling Point | 66 - 67 °C at 18 mmHg[7][8] |

| Refractive Index | 1.4387 - 1.4390[2][7] |

Molecular Structure Visualization

The two-dimensional structure of 2-Bromo-1,1-diethoxyethane is depicted below, illustrating the connectivity of the atoms.

Experimental Protocols

Due to the nature of the requested information, which focuses on inherent molecular properties, detailed experimental protocols for the determination of molecular weight and structure are based on standard analytical chemistry techniques.

Determination of Molecular Weight:

The molecular weight of 2-Bromo-1,1-diethoxyethane is typically determined using mass spectrometry.

-

Methodology:

-

A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

-

The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

-

The molecular weight is determined from the m/z value of the molecular ion peak.

-

Structural Elucidation:

The molecular structure is confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H and ¹³C NMR Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The sample is placed in a high-field NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration, and coupling patterns of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the connectivity of the atoms.

-

-

Infrared (IR) Spectroscopy:

-

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

An infrared spectrum is recorded.

-

The presence of characteristic absorption bands corresponding to C-H, C-O, and C-Br bonds is confirmed.

-

References

- 1. 2-bromo-1,1-diethoxyethane | 2032-35-1 | Buy Now [molport.com]

- 2. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-bromo-1,1-diethoxyethane | CAS No- 2032-35-1 | Simson Pharma Limited [simsonpharma.com]

- 4. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Ethane, 2-bromo-1,1-diethoxy- [webbook.nist.gov]

- 6. Ethane, 2-bromo-1,1-diethoxy- | C6H13BrO2 | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. fishersci.com [fishersci.com]

The Reactivity of Bromoacetaldehyde Diethyl Acetal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetaldehyde diethyl acetal, also known as 2-bromo-1,1-diethoxyethane, is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a masked aldehyde in the form of a diethyl acetal and a reactive carbon-bromine bond, making it a valuable building block for the introduction of a two-carbon unit with latent electrophilic character. The acetal functionality serves as a robust protecting group for the aldehyde, stable to a variety of nucleophilic and basic conditions, which can be deprotected under acidic conditions when desired. This guide provides a comprehensive overview of the reactivity of bromoacetaldehyde diethyl acetal, including its synthesis, key reactions, and detailed experimental protocols.

Chemical Properties and Stability

Bromoacetaldehyde diethyl acetal is a colorless to light yellow liquid. While the crude product is relatively stable for extended periods, the purified acetal can discolor over time and should be stored under appropriate conditions to prevent decomposition.[1] It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

Table 1: Physical and Chemical Properties of Bromoacetaldehyde Diethyl Acetal

| Property | Value | Reference(s) |

| Molecular Formula | C6H13BrO2 | [3] |

| Molecular Weight | 197.07 g/mol | [1] |

| Boiling Point | 66-67 °C at 18 mmHg | [1] |

| Density | 1.31 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.439 | [1] |

Synthesis of Bromoacetaldehyde Diethyl Acetal

Several methods for the synthesis of bromoacetaldehyde diethyl acetal have been reported, offering various starting materials and reaction conditions.

Table 2: Summary of Synthetic Protocols for Bromoacetaldehyde Diethyl Acetal

| Starting Material | Reagents | Solvent | Yield (%) | Reference(s) |

| Vinyl acetate | Bromine, Ethanol | Ethanol | 62-64 | [2] |

| Paraldehyde | Bromine, Copper catalyst, H2SO4 | Ethanol | 77-80 | [4][5] |

| Diethyl acetal | N-Bromosuccinimide | Not specified | Not specified | [3] |

| 1,2-Dibromoethyl ethyl ether | Potassium hydroxide | Ethanol | 83 | [6] |

Experimental Protocols for Synthesis

Protocol 1: From Vinyl Acetate [2]

-

A solution of vinyl acetate (430 g, 5 moles) in absolute ethanol (1.5 L) is cooled to approximately -10 °C in a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube.

-

Bromine (255 mL, 5 moles), previously washed with concentrated sulfuric acid, is introduced into the reaction mixture via a rapid current of air over 8-10 hours, maintaining the temperature below 0 °C.

-

The reaction mixture is allowed to stand overnight and warm to room temperature.

-

The mixture is then poured into 1.7 L of ice water. The lower organic layer is separated, washed twice with 300 mL portions of cold water, and once with 300 mL of cold 10% sodium carbonate solution.

-

The organic layer is dried over anhydrous calcium chloride and purified by vacuum distillation to yield bromoacetaldehyde diethyl acetal (610-625 g, 62-64%).

Protocol 2: From Paraldehyde [4][5]

-

Paraldehyde (132 kg), a copper catalyst (e.g., copper bromide, 1.58 kg), concentrated sulfuric acid (0.53 L), and absolute ethanol (858 L) are stirred and dissolved in a reaction kettle and cooled to below -5 °C using an ice-salt bath.

-

Elemental bromine (475 kg) is slowly added dropwise over 3 hours, maintaining the reaction temperature below 0 °C.

-

The reaction is stirred for an additional 1-1.5 hours at -5 to 0 °C to obtain an ethanol solution of bromoacetaldehyde.

-

An inorganic dehydrant (e.g., anhydrous sodium sulfate, 150 kg) is added to the solution, and the mixture is heated to 35-40 °C for 5-6 hours.

-

Ice water is added, and the solution is neutralized with sodium carbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloroethane. The combined organic phases are distilled under reduced pressure to afford high-purity bromoacetaldehyde diethyl acetal (yield: 77-80%).

Caption: Synthetic routes to bromoacetaldehyde diethyl acetal.

Reactivity and Applications in Synthesis

Bromoacetaldehyde diethyl acetal is a valuable precursor to a variety of functional groups and heterocyclic systems. The primary modes of reactivity involve nucleophilic substitution at the bromine-bearing carbon and reactions of the aldehyde following deprotection of the acetal.

Nucleophilic Substitution Reactions

The bromine atom in bromoacetaldehyde diethyl acetal is a good leaving group, readily displaced by a variety of nucleophiles.

A major application of bromoacetaldehyde diethyl acetal is in the synthesis of nitrogen- and sulfur-containing heterocycles, which are common scaffolds in pharmaceuticals.

a) Imidazo[1,2-a]pyridines:

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of a 2-aminopyridine with bromoacetaldehyde diethyl acetal. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.

Table 3: Synthesis of Imidazo[1,2-a]pyridines

| 2-Aminopyridine Derivative | Reagents | Solvent | Yield (%) | Reference(s) |

| 2-Aminopyridine | Bromoacetaldehyde diethyl acetal, NaHCO3 | Ethanol | Not specified | [7] |

| Substituted 2-aminopyridines | Bromoacetaldehyde diethyl acetal | Various | Moderate to good | [7][8] |

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine

-

A mixture of 2-aminopyridine (1 equivalent), bromoacetaldehyde diethyl acetal (1.1 equivalents), and sodium bicarbonate (2 equivalents) in ethanol is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Caption: Pathway for Imidazo[1,2-a]pyridine synthesis.

b) Thiazoles:

Thiazole rings are present in many biologically active compounds. The Hantzsch thiazole synthesis can be employed, where bromoacetaldehyde diethyl acetal (or the deprotected aldehyde) reacts with a thiourea or thioamide.

Table 4: Synthesis of 2-Aminothiazoles

| Thioamide/Thiourea | Reagents | Solvent | Yield (%) | Reference(s) |

| Thiourea | Bromoacetaldehyde diethyl acetal | Water/Ethanol | 48-79 | [4][6] |

Experimental Protocol: Synthesis of 2-Aminothiazole [4]

-

Bromoacetaldehyde diethyl acetal (1 equivalent) and thiourea (1 equivalent) are heated in water or an ethanol/water mixture.

-

The reaction mixture is typically heated for several hours.

-

After cooling, the solution is neutralized with a base (e.g., sodium carbonate) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 2-aminothiazole.

Bromoacetaldehyde diethyl acetal reacts with a range of other nucleophiles, such as nitriles, to form new carbon-carbon bonds.

a) Synthesis of 2,5-Dihydrofuran-2-one:

The reaction with the anion of isobutyronitrile, followed by hydrolysis and lactonization, provides a route to substituted dihydrofuranones.

Experimental Protocol: Synthesis of 3,3-Dimethyl-2,5-dihydrofuran-2-one

-

A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate isobutyronitrile in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.

-

Bromoacetaldehyde diethyl acetal is added to the resulting anion.

-

The reaction mixture is then subjected to acidic workup to hydrolyze both the nitrile and the acetal, leading to the formation of a γ-hydroxy acid which subsequently lactonizes to the dihydrofuranone.

Caption: Dihydrofuranone synthesis workflow.

Deprotection and Subsequent Reactions of the Aldehyde

The acetal group can be readily removed under acidic conditions to unmask the reactive aldehyde functionality. The resulting bromoacetaldehyde is a highly reactive species and is often used in situ.

Experimental Protocol: Deprotection to Bromoacetaldehyde

-

Bromoacetaldehyde diethyl acetal is stirred with an aqueous acidic solution (e.g., dilute hydrochloric acid or p-toluenesulfonic acid in acetone/water).[3]

-

The reaction is typically performed at room temperature or with gentle heating.

-

The progress of the deprotection can be monitored by TLC or GC-MS.

-

The resulting bromoacetaldehyde solution can be used directly in the next synthetic step.

Grignard and Wittig Reactions

Bromoacetaldehyde diethyl acetal can be converted into Grignard and Wittig reagents, providing access to carbon-carbon bond formation at the carbon adjacent to the protected aldehyde.

a) Grignard Reagent Formation and Reaction:

While the direct formation of a Grignard reagent from bromoacetaldehyde diethyl acetal can be challenging due to potential side reactions, related acetals have been successfully converted. The resulting Grignard reagent is a synthetic equivalent of a formyl anion synthon.

Table 5: Grignard Reactions of Bromo-acetal Derivatives

| Bromo-acetal Derivative | Reagents | Solvent | Subsequent Reaction | Reference(s) |

| 2-(Bromomethyl)-1,3-dioxolane | Mg | THF | Addition to ketones | [9] |

| 2-(2-Bromoethyl)-1,3-dioxane | Mg | THF | Addition to N-tert-butanesulfinyl aldimines | [8] |

Experimental Protocol: General Procedure for Grignard Reaction

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

-

A solution of the bromo-acetal derivative in an anhydrous ether solvent (e.g., THF) is added slowly to the magnesium.

-

The reaction is often initiated with a small crystal of iodine or 1,2-dibromoethane.

-

Once the Grignard reagent has formed, a solution of the electrophile (e.g., an aldehyde or ketone) in the same solvent is added at an appropriate temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification is typically achieved by column chromatography.

b) Wittig Reagent Formation and Reaction:

Bromoacetaldehyde diethyl acetal can be used to prepare the corresponding phosphonium salt, which upon deprotonation with a strong base, yields a Wittig reagent. This reagent can then react with aldehydes and ketones to form α,β-unsaturated acetals.

Experimental Protocol: Synthesis and Use of (2,2-Diethoxyethyl)triphenylphosphonium Bromide

-

Phosphonium Salt Formation: A solution of bromoacetaldehyde diethyl acetal and triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) is heated to form (2,2-diethoxyethyl)triphenylphosphonium bromide. The salt typically precipitates from the solution upon cooling and can be collected by filtration.

-

Wittig Reaction:

-

The phosphonium salt is suspended in an anhydrous solvent like THF under an inert atmosphere.

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added at low temperature to generate the ylide.

-

The aldehyde or ketone is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched, and the product is extracted and purified by standard methods.

-

Caption: General workflow for the Wittig reaction.

Conclusion

Bromoacetaldehyde diethyl acetal is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The ability to perform nucleophilic substitutions at the carbon-bromine bond, coupled with the latent aldehyde functionality of the acetal group, provides synthetic chemists with a powerful tool for molecular construction. The detailed protocols and reactivity data presented in this guide are intended to facilitate its effective use in research and development.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-(2-Bromoethyl)-1,3-dioxane 98 33884-43-4 [sigmaaldrich.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 2-Bromomethyl-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 9. Solved 9.1 The Grignard reagents from | Chegg.com [chegg.com]

Technical Guide: Synthesis of 2-Bromo-1,1-diethoxyethane from Bromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, from bromoacetaldehyde. This synthesis is a crucial step in the production of various pharmaceuticals, including antibiotics like erythromycin and cephalosporin[1]. The core of this process lies in the acetalization of bromoacetaldehyde, a reaction that protects the reactive aldehyde group.

The primary synthetic route involves the reaction of bromoacetaldehyde with ethanol in the presence of a dehydrating agent to form the stable diethyl acetal. Variations in starting materials and reaction conditions exist, which are detailed in the subsequent sections.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols for 2-bromo-1,1-diethoxyethane.

| Parameter | Method 1 | Method 2 |

| Starting Material | Paraldehyde | Aldehyde |

| Brominating Agent | Elemental Bromine | Bromine |

| Solvent/Reagent | Absolute Ethanol | Absolute Ethanol |

| Dehydrating Agent | Anhydrous Sodium Sulfate | N/A |

| Catalyst | Copper Bromide, Sulfuric Acid | N/A |

| Reaction Temp. | -5 to 0°C (Bromination), 35°C (Acetalization)[2] | Room Temperature |

| Reaction Time | 1 hour (Bromination), 5 hours (Acetalization)[2] | 3 hours[1] |

| Neutralizing Agent | Sodium Carbonate[2] | Potassium Carbonate[1] |

| Purification | Reduced Pressure Distillation[2] | Distillation (Vigreux column)[1] |

| Boiling Point | 65-68°C (under reduced pressure)[2] | 62–63°C/15 mm Hg[3] |

| Yield | Not explicitly stated for the entire process | 68% of theoretical yield[1] |

| Purity | High Purity (≥98.0%)[2] | Not specified |

Experimental Protocols

Two primary methodologies for the synthesis of 2-bromo-1,1-diethoxyethane are detailed below. The first involves a two-step process starting from paraldehyde, while the second describes the direct acetalization of an aldehyde.

Method 1: Two-Step Synthesis from Paraldehyde

This method involves the initial catalytic bromination of paraldehyde to form an ethanol solution of bromoacetaldehyde, which is then subjected to an acetalization reaction.

Step 1: Catalytic Bromination

-

In a reaction kettle, dissolve 132 kg of paraldehyde, 1.58 kg of copper bromide, and 0.53 L of concentrated sulfuric acid in 858 L of anhydrous ethanol.

-

Cool the mixture to below -5°C using an ice-salt bath.

-

Slowly add 475 kg of elemental bromine to the reaction kettle over 3 hours, ensuring the reaction temperature is maintained below 0°C.

-

After the addition is complete, continue the reaction for 1 hour at a temperature between -5°C and 0°C. This will yield an ethanol solution of bromoacetaldehyde, which can be used directly in the next step.[2]

Step 2: Acetalization Reaction

-

To the ethanol solution of bromoacetaldehyde obtained in the previous step, add 150 kg of anhydrous sodium sulfate.

-

Heat the mixture to 35°C and maintain this temperature for 5 hours.

-

After the reaction, add 300 L of ice water and stir for 15 minutes at room temperature.

-

Neutralize the reaction solution by adding 180 kg of sodium carbonate until the pH is between 6 and 7.

-

Allow the mixture to stand and separate into layers.

-

Separate the organic layer. The aqueous layer can be extracted twice with dichloroethane.

-

Combine the organic phases and recover the solvent via reduced pressure distillation.

-

Further purify the product by reduced pressure distillation, collecting the fraction at 65-68°C to obtain high-purity bromoacetaldehyde diethyl acetal.[2]

Method 2: Direct Acetalization of Aldehyde

This protocol starts with a generic aldehyde and proceeds with its bromination and subsequent acetalization in a one-pot synthesis.

-

In a round-bottom flask equipped with a stirrer, dissolve 100g of aldehyde in 700 mL of absolute ethanol.

-

While cooling the flask, slowly add 339.0g of bromine until the solution changes color.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Neutralize the hydrobromic acid (HBr) generated during the reaction with a potassium carbonate/water solution. Exercise caution during the initial addition of carbonate to prevent excessive foaming.

-

Extract the resulting acetal with diethyl ether.

-

Wash and dry the ether extract.

-

Carefully evaporate the diethyl ether.

-

Distill the remaining yellow oil using a Vigreux column to obtain the final product, 2-bromo-1,1-diethoxyethane.[1]

Visualizations

The following diagrams illustrate the chemical pathway and a generalized experimental workflow for the synthesis of 2-bromo-1,1-diethoxyethane.

Caption: Chemical reaction for the synthesis of 2-bromo-1,1-diethoxyethane.

Caption: Generalized workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Initial Investigations of 2-Bromo-1,1-diethoxyethane Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a versatile bifunctional reagent in organic synthesis. Its structure, featuring a reactive bromine atom and a protected aldehyde functionality, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the initial investigations into the reactions of 2-bromo-1,1-diethoxyethane, presenting key reaction types, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

2-Bromo-1,1-diethoxyethane possesses a unique chemical profile that enables its participation in a diverse array of reactions. The primary alkyl bromide is susceptible to nucleophilic substitution, while the diethyl acetal group serves as a stable protecting group for an aldehyde functionality, which can be deprotected under acidic conditions. This dual reactivity allows for the sequential introduction of different functionalities, making it a strategic component in multistep syntheses.

This technical guide will delve into the fundamental reactions of 2-bromo-1,1-diethoxyethane, including its synthesis and its utility in nucleophilic substitutions, carbon-carbon bond formation, and the synthesis of heterocyclic compounds.

Synthesis of 2-Bromo-1,1-diethoxyethane

The efficient synthesis of 2-bromo-1,1-diethoxyethane is crucial for its widespread application. A common and effective method involves the bromination of paraldehyde followed by acetalization with ethanol.

Experimental Protocol: Synthesis from Paraldehyde

Reaction Scheme:

(CH₃CHO)₃ + Br₂ + C₂H₅OH → BrCH₂CH(OC₂H₅)₂

Procedure:

-

In a well-ventilated fume hood, a solution of paraldehyde (132 kg), cupric bromide (1.58 kg) as a catalyst, and concentrated sulfuric acid (0.53 L) in absolute ethanol (858 L) is prepared in a suitable reactor.

-

The mixture is cooled to below -5 °C using an ice-salt bath.

-

Elemental bromine (475 kg) is slowly added to the stirred reaction mixture over a period of 3-4 hours, maintaining the temperature below 0 °C.

-

After the addition is complete, the reaction is stirred for an additional 1-1.5 hours at -5 to 0 °C to ensure the complete formation of bromoacetaldehyde.

-

Anhydrous sodium sulfate (150 kg) is then added to the reaction mixture, which is subsequently heated to 35 °C and maintained at this temperature for 5 hours to facilitate the acetalization reaction.

-

The reaction mixture is then cooled, and ice water (approximately 250 L) is added. The pH is adjusted to 6-7 with sodium carbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then distilled under reduced pressure to afford 2-bromo-1,1-diethoxyethane.

Quantitative Data:

| Parameter | Value |

| Molar Yield | 79% (based on paraldehyde) |

| Purity | >99% |

| Refractive Index | 1.4398 |

Nucleophilic Substitution Reactions

The primary bromide in 2-bromo-1,1-diethoxyethane is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles.

Reaction with Amines: Synthesis of 2,2-Diethoxyethanamine

The reaction with ammonia provides a straightforward route to 2,2-diethoxyethanamine, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Experimental Protocol:

-

In a pressure reactor, 2-bromo-1,1-diethoxyethane (59.1 g) is combined with tetrabutylammonium bromide (19.32 g) and an aqueous solution of ammonia.

-

The reactor is sealed, and the mixture is heated with stirring.

-

After the reaction is complete, the reactor is cooled, and the product is isolated by extraction and subsequent distillation.

Quantitative Data:

| Reagent | Molar Ratio | Yield |

| 2-Bromo-1,1-diethoxyethane | 1 | - |

| Ammonia | Excess | High |

Williamson Ether Synthesis

2-Bromo-1,1-diethoxyethane can be employed as an electrophile in the Williamson ether synthesis to form ethers. The reaction proceeds via an Sₙ2 mechanism with an alkoxide nucleophile.

General Experimental Workflow:

Caption: General workflow for the Williamson ether synthesis.

Reaction with Thiols

Thiols and their corresponding thiolates are excellent nucleophiles that readily react with 2-bromo-1,1-diethoxyethane to form thioethers. These reactions are typically fast and proceed with high yields.

Reaction with Sodium Azide

The substitution reaction with sodium azide provides a convenient route to 2-azido-1,1-diethoxyethane. This azido derivative is a useful precursor for the synthesis of various nitrogen-containing compounds, including amines (via reduction) and triazoles (via cycloaddition reactions).

Carbon-Carbon Bond Forming Reactions

2-Bromo-1,1-diethoxyethane serves as a valuable electrophile for the formation of new carbon-carbon bonds, expanding its synthetic utility.

Grignard Reactions

The reaction of 2-bromo-1,1-diethoxyethane with Grignard reagents (R-MgX) leads to the formation of a new carbon-carbon bond. The protected aldehyde can then be deprotected to reveal a new aldehyde, which can be further functionalized.

Reaction Pathway:

Caption: C-C bond formation via Grignard reaction.

Malonic Ester Synthesis

2-Bromo-1,1-diethoxyethane can be used as an alkylating agent in the malonic ester synthesis to introduce a 2,2-diethoxyethyl group. Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid.

Synthesis of Heterocyclic Compounds

The reactivity of 2-bromo-1,1-diethoxyethane makes it a key starting material for the synthesis of various heterocyclic systems.

Synthesis of Substituted Pyrroles

The condensation of 2-azido-1,1-diethoxyethane (synthesized from 2-bromo-1,1-diethoxyethane) with 1,3-dicarbonyl compounds, followed by cyclization, provides an efficient route to a variety of functionalized pyrroles.

Synthesis of Isoindoline-1,3-diones

2-Bromo-1,1-diethoxyethane can react with phthalimide to form N-(2,2-diethoxyethyl)phthalimide. This intermediate can then be used in further synthetic transformations.

Experimental Protocol for N-(2,2-diethoxyethyl)phthalimide:

-

A mixture of 2-bromo-1,1-diethoxyethane and potassium phthalimide is heated in a suitable solvent, such as DMF.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

The reaction mixture is then cooled and poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

Conclusion

2-Bromo-1,1-diethoxyethane is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The reactions outlined in this guide, from nucleophilic substitutions to carbon-carbon bond formations and heterocycle synthesis, demonstrate the significant potential of this compound in both academic research and industrial applications, particularly in the field of drug development. Further exploration of its reactivity is expected to uncover even more novel and efficient synthetic methodologies.

A Technical Guide to the Synthesis of 2-Bromo-1,1-diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the various synthetic routes for 2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal. This key organic intermediate is utilized in the synthesis of a range of pharmaceuticals, including antibiotics like erythromycin and cephalosporins, as well as other fine chemicals.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic pathways.

Synthetic Methodologies

The synthesis of 2-Bromo-1,1-diethoxyethane can be achieved through several distinct pathways, each with its own set of advantages and disadvantages regarding starting materials, reaction conditions, and overall yield. The primary methods identified in the literature involve the bromination of various precursors, followed by acetalization where necessary.

Method 1: From 1,2-dibromoethyl ethyl ether

This method involves the reaction of 1,2-dibromoethyl ethyl ether with potassium hydroxide in ethanol. The alkoxide formed promotes an elimination reaction, which is then followed by the addition of ethanol to the resulting vinyl ether, ultimately forming the desired acetal.

Method 2: Bromination of Diethyl Acetal

Direct bromination of diethyl acetal offers a straightforward approach. This reaction is typically carried out in the presence of a base like calcium carbonate to neutralize the hydrogen bromide byproduct.

Method 3: From Paraldehyde (Catalytic Bromination and Acetalization)

A two-step process starting from paraldehyde, a trimer of acetaldehyde, is also a common synthetic route. The first step involves a catalyzed bromination to form bromoacetaldehyde, which is then subjected to an acetalization reaction with ethanol.[2]

Method 4: From Vinyl Acetate

This procedure, a large-scale adaptation of a method by Filachione, involves the bromination of vinyl acetate in the presence of absolute ethanol.[3]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data from the different synthetic routes to 2-Bromo-1,1-diethoxyethane, allowing for easy comparison of their efficiencies and the conditions required.

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| 1,2-dibromoethyl ethyl ether | Potassium hydroxide, Ethanol | 0°C to boiling | 83 | 63/14 | [4] |

| Diethyl acetal | Bromine, Calcium carbonate | 5-10°C | 31-42 | 167-170 (atmospheric), 48-49/3 | [1] |

| Paraldehyde | Bromine, Copper catalyst, Sulfuric acid, Ethanol, Inorganic dehydrating agent | -5 to 0°C (bromination), 35-40°C (acetalization) | 77-80 | 65-68 (vacuum fractionation) | [2] |

| Vinyl Acetate | Bromine, Ethanol | -10°C | 62-64 (up to 78% with modification) | 62-63/15, 84-85/30 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the synthesis of 2-Bromo-1,1-diethoxyethane.

Protocol 1: Synthesis from 1,2-dibromoethyl ethyl ether[4]

-

A solution of 101 g of potassium hydroxide in 500 ml of absolute ethanol is prepared and cooled to 0°C with stirring.

-

A solution of 231.9 g of 1,2-dibromoethyl ethyl ether dissolved in 200 ml of absolute ethanol is added dropwise to the potassium hydroxide solution.

-

The mixture is then boiled in a water bath for 5 minutes.

-

After boiling, the mixture is poured onto ice, and the organic layer of bromoacetaldehyde diethyl acetal is separated.

-

The aqueous layer is extracted with ether, and the ether extract is combined with the initial organic layer.

-

The combined organic phases are dried over anhydrous potassium carbonate.

-

The ether and ethanol are removed by distillation.

-

The final product is obtained by vacuum fractionation, collecting the fraction at 63°C/14 mmHg.

Protocol 2: Synthesis from Diethyl Acetal[1]

-

To a flask containing 118.0 g (1.0 mole) of diethyl acetal and 55 g (0.55 mole) of calcium carbonate, 55 ml (1.0 mole) of bromine is added dropwise over a period of 30-45 minutes. The reaction temperature is maintained at 5-10°C.

-

The reaction mixture is allowed to stand for 24 hours.

-

Steam is introduced to dissolve the salts, and the oily layer is separated.

-

The oil is dried over potassium carbonate and then distilled to yield the crude product.

-

For further purification, the product is shaken with potassium carbonate and distilled under reduced pressure.

Protocol 3: Synthesis from Paraldehyde[2][5]

Step 1: Catalytic Bromination

-

Paraldehyde (132 kg), a copper catalyst (e.g., cupric bromide, 1.58 kg), concentrated sulfuric acid (0.53 L), and absolute ethanol (858 L) are stirred and dissolved in a reactor.[2]

-

The mixture is cooled to below -5°C using a salt bath.

-

Elemental bromine (475 kg) is slowly added dropwise to the reactor, maintaining the reaction temperature below 0°C. The addition takes approximately 3 hours.

-

The reaction is allowed to proceed at -5 to 0°C for 1-1.5 hours to yield an ethanol solution of bromoacetaldehyde.[2][5]

Step 2: Acetalization

-

An inorganic dehydrating agent, such as anhydrous magnesium sulfate (120 kg), is added to the bromoacetaldehyde ethanol solution.[2]

-

The mixture is heated to 35-40°C and maintained at this temperature for 5-6 hours.[2][5]

-

Ice water (250 L) is then added, and the mixture is stirred for 15-20 minutes.[2][5]

-

Sodium carbonate is added to neutralize the reaction solution to a pH of 6-7.

-

The mixture is allowed to stand for stratification, and the organic layer is separated.

-

The aqueous layer is extracted twice with dichloroethane.

-

The organic phases are combined, and the solvent is recovered by distillation under reduced pressure.

-

The final product is obtained by vacuum fractionation, collecting the fractions at 65-68°C.[2][5]

Protocol 4: Synthesis from Vinyl Acetate[3]

-

A solution of 430 g (5 moles) of vinyl acetate in 1.5 L (26 moles) of absolute ethanol is placed in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.

-

The solution is cooled to about -10°C using an ice-salt mixture, and stirring is initiated.

-

Bromine (255 ml, 5 moles), previously washed with concentrated sulfuric acid, is introduced into the flask via a rapid current of air over a period of 8-10 hours.

-

After the addition is complete, stirring is stopped, and the reaction mixture is allowed to stand overnight to come to room temperature.

-

The mixture is poured into 1.7 L of ice water. The lower layer, containing bromoacetal and ethyl acetate, is separated.

-

The organic layer is washed twice with 300-ml portions of cold water and once with 300 ml of cold 10% sodium carbonate solution.

-

The product is dried over two successive 25-g portions of anhydrous calcium chloride for 30 minutes.

-

The crude product is purified by distillation under diminished pressure through a Widmer or Vigreux column.

Visualized Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.

Caption: Synthesis from 1,2-dibromoethyl ethyl ether.

References

- 1. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]

- 2. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

The Versatility of 2-Bromo-1,1-diethoxyethane: A Synthetic Building Block for Drug Discovery and Development

For Immediate Release

[City, State] – [Date] – 2-Bromo-1,1-diethoxyethane is a versatile bifunctional molecule that serves as a crucial building block in a wide array of synthetic transformations. Its unique structure, featuring a reactive bromine atom and a protected aldehyde in the form of a diethyl acetal, allows for sequential and site-selective reactions, making it an invaluable tool for researchers, scientists, and professionals in the field of drug development. This application note provides a detailed overview of its utility in key synthetic applications, complete with experimental protocols and quantitative data.

Key Applications at a Glance

2-Bromo-1,1-diethoxyethane is primarily employed in the following key synthetic strategies:

-

Formation of Grignard Reagents: The bromine atom readily participates in the formation of a Grignard reagent, providing a nucleophilic carbon source for the construction of carbon-carbon bonds.

-

Williamson Ether Synthesis: The electrophilic nature of the carbon bearing the bromine atom makes it an ideal substrate for Williamson ether synthesis, enabling the formation of complex ether linkages.

-

Synthesis of Nitrogen-Containing Heterocycles and Amines: It serves as a precursor for the introduction of a protected acetaldehyde moiety in the synthesis of various nitrogen-containing compounds, including substituted anilines and phthalimides.

-

Acetal Deprotection for Aldehyde-Mediated Reactions: The diethyl acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which can then participate in a variety of subsequent reactions.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the aforementioned applications of 2-Bromo-1,1-diethoxyethane.

Grignard Reagent Formation and Reaction with an Electrophile

The Grignard reagent of 2-Bromo-1,1-diethoxyethane, 2,2-diethoxyethylmagnesium bromide, is a valuable intermediate for introducing a two-carbon aldehyde equivalent.

Experimental Protocol: Synthesis of 1-Phenyl-3,3-diethoxypropan-1-ol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium. A solution of 2-Bromo-1,1-diethoxyethane (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is then stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Benzaldehyde: The solution of 2,2-diethoxyethylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenyl-3,3-diethoxypropan-1-ol.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 1.0 | - | - | - |

| Magnesium | 24.31 | 1.2 | - | - | - |

| Benzaldehyde | 106.12 | 1.0 | 224.29 (per mole of starting material) | 190.65 | 85 |

| 1-Phenyl-3,3-diethoxypropan-1-ol | 224.29 | - | - | - | - |

Williamson Ether Synthesis

This reaction is a classic method for the formation of ethers from an organohalide and an alkoxide.

Experimental Protocol: Synthesis of 1,1,2-Triethoxyethane

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equiv.) in absolute ethanol under a nitrogen atmosphere.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2-Bromo-1,1-diethoxyethane (1.0 equiv.) dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours.

-

Work-up and Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by distillation to yield 1,1,2-triethoxyethane.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 1.0 | - | - | - |

| Sodium | 22.99 | 1.1 | - | - | - |

| Ethanol | 46.07 | solvent | - | - | - |

| 1,1,2-Triethoxyethane | 148.20 | - | 148.20 (per mole of starting material) | 111.15 | 75 |

Synthesis of N-Substituted Phthalimide (Gabriel Synthesis)

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding overalkylation.[1]

Experimental Protocol: Synthesis of N-(2,2-Diethoxyethyl)phthalimide

-

Reaction: A mixture of potassium phthalimide (1.0 equiv.) and 2-Bromo-1,1-diethoxyethane (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C for 4 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is recrystallized from ethanol to afford pure N-(2,2-diethoxyethyl)phthalimide.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Potassium Phthalimide | 185.22 | 1.0 | - | - | - |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 1.1 | - | - | - |

| N-(2,2-Diethoxyethyl)phthalimide | 263.28 | - | 263.28 (per mole of starting material) | 231.69 | 88 |

Acetal Deprotection

The acetal group serves as a robust protecting group for the aldehyde functionality and can be removed under acidic conditions.

Experimental Protocol: Hydrolysis to Bromoacetaldehyde

-

Reaction: 2-Bromo-1,1-diethoxyethane is stirred in a mixture of acetone and 1M hydrochloric acid (4:1 v/v) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed (typically within 2 hours), the acetone is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and carefully concentrated to yield bromoacetaldehyde. Caution: Bromoacetaldehyde is a lachrymator and should be handled in a well-ventilated fume hood. Due to its instability, it is often used immediately in the next synthetic step.

| Reactant/Product | Molecular Weight ( g/mol ) | Reaction Time (h) | Conditions | Yield (%) |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 2 | Acetone/1M HCl (4:1), RT | >90 (typically used in situ) |

| Bromoacetaldehyde | 122.95 | - | - | - |

Conclusion

2-Bromo-1,1-diethoxyethane is a highly valuable and versatile synthetic building block. Its ability to act as both a nucleophile precursor (via its Grignard reagent) and an electrophile, coupled with the presence of a protected aldehyde, provides synthetic chemists with a powerful tool for the efficient construction of complex molecules. The protocols outlined in this application note demonstrate the practical utility of this reagent in key organic transformations, highlighting its importance in the synthesis of pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols: Acetal Formation with 2-Bromo-1,1-diethoxyethane

Audience: Researchers, scientists, and drug development professionals.